molecular formula C8H7Cl2NO2 B3047889 Methyl 2-amino-4,6-dichlorobenzoate CAS No. 147494-04-0

Methyl 2-amino-4,6-dichlorobenzoate

Cat. No. B3047889
CAS RN: 147494-04-0
M. Wt: 220.05 g/mol
InChI Key: HPOHZHUZBACNRH-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4,6-dichlorobenzoate” is a chemical compound . It is also known as “methyl 2,4-dichloro-6-aminobenzoate” or “methyl dicamba” and is used as a herbicide in agriculture.


Synthesis Analysis

The synthesis of “Methyl 2-amino-4,6-dichlorobenzoate” can be achieved from the intermediate I-3 . The intermediate I-3 can be deprotonated quite easily because the conjugated base is stabilized by resonance and can act as a nucleophile attacking aldehyde carbon .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4,6-dichlorobenzoate” is represented by the InChI code 1S/C8H7Cl2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 . This indicates that the compound has a molecular weight of 220.05 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4,6-dichlorobenzoate” is a solid at room temperature . It has a molecular weight of 220.05 . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Chemical Properties

“Methyl 2-amino-4,6-dichlorobenzoate” is a chemical compound with the CAS Number: 147494-04-0 . It has a molecular weight of 220.05 and its InChI key is HPOHZHUZBACNRH-UHFFFAOYSA-N . It is typically stored at room temperature and is available in a powder form .

Synthesis

“Methyl 2-amino-4,6-dichlorobenzoate” can be synthesized from 2,4-dichlorobenzoic acid . This process is an important part of its application in scientific research, as it allows for the production of the compound in a laboratory setting.

Use in SNAr Reactions

“Methyl 2-amino-4,6-dichlorobenzoate” can be used in SNAr (nucleophilic aromatic substitution) reactions . These reactions are an important method for functionalizing aromatic compounds, and the compound’s ability to participate in these reactions makes it a valuable tool in the synthesis of a variety of N-heterocyclic compounds .

Intermediate in Chemical Research

“Methyl 2-amino-4,6-dichlorobenzoate” serves as an important intermediate in the investigation of N-heterocyclic compounds . This makes it a valuable compound in the field of organic chemistry, where it can be used to explore new reactions and synthesize new compounds.

Safety and Handling

When handling “Methyl 2-amino-4,6-dichlorobenzoate”, it’s important to note that it has been classified with the signal word “Warning” and is associated with several hazard statements including H302, H315, H319, and H335 . This information is crucial for ensuring safe and proper handling of the compound in a research setting.

Commercial Availability

“Methyl 2-amino-4,6-dichlorobenzoate” is commercially available and can be purchased from various chemical suppliers . This accessibility makes it a convenient choice for researchers and scientists who require it for their work.

Safety And Hazards

“Methyl 2-amino-4,6-dichlorobenzoate” is classified as a warning substance . It is harmful if swallowed and may cause drowsiness or dizziness . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-amino-4,6-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOHZHUZBACNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494284
Record name Methyl 2-amino-4,6-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,6-dichlorobenzoate

CAS RN

147494-04-0
Record name Methyl 2-amino-4,6-dichlorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147494040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-amino-4,6-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4,6-dichlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-AMINO-4,6-DICHLOROBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7WE4F74G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydroxide (0.070 g, 1.8 mM) in methanol (8.5 mL) was added 5,7-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione (4.13 g, 17.8 mM). The reaction mixture was stirred at 55° C. for 2 hr, allowed to cool to room temperature and concentrated. The residue was diluted with water and the resulting mixture extracted with ethyl acetate. The combined extracts were dried (MgSO4), filtered and concentrated to leave the methyl 2-amino-4,6-dichlorobenzoate (3.61 g, 92.1%) as a brown solid; MS(CI): 220 (M+H).
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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